molecular formula C16H20N2O3S B230852 4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B230852
M. Wt: 320.4 g/mol
InChI Key: WKFNSFCHZIPKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EDP-239 and belongs to the class of sulfonamide compounds. In

Mechanism of Action

The mechanism of action of EDP-239 involves the inhibition of p38 MAP kinase activity. This protein is involved in various cellular processes, including inflammation, cell growth, and differentiation. By inhibiting the activity of p38 MAP kinase, EDP-239 can reduce inflammation and suppress tumor growth. EDP-239 may also have other mechanisms of action, which require further investigation.
Biochemical and Physiological Effects:
EDP-239 has been shown to have significant biochemical and physiological effects. In preclinical studies, EDP-239 has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. EDP-239 has been well-tolerated in animal studies, and no significant adverse effects have been reported.

Advantages and Limitations for Lab Experiments

EDP-239 has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. EDP-239 has been shown to have potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these processes. However, EDP-239 has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Further studies are needed to determine the optimal concentration and duration of EDP-239 treatment for different experiments.

Future Directions

There are several future directions for research on EDP-239. One area of interest is the development of EDP-239 as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of EDP-239 in animal models and humans. Another area of interest is the investigation of the mechanism of action of EDP-239 and its effects on different cellular processes. This will help to determine the optimal conditions for using EDP-239 in various experiments. Finally, the development of new analogs of EDP-239 may lead to the discovery of more potent and selective inhibitors of p38 MAP kinase.

Synthesis Methods

The synthesis of EDP-239 involves several steps, including the reaction of 4-bromomethylpyridine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonia to obtain the final product. The purity and yield of EDP-239 can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

EDP-239 has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. EDP-239 has been shown to inhibit the activity of a specific protein called p38 MAP kinase, which is involved in inflammation and cancer cell growth. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation. EDP-239 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-9-13(3)16(10-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3

InChI Key

WKFNSFCHZIPKDZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C

Origin of Product

United States

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